molecular formula C5H9NO3 B2588671 Methyl 3-hydroxyazetidine-1-carboxylate CAS No. 118972-97-7

Methyl 3-hydroxyazetidine-1-carboxylate

Cat. No.: B2588671
CAS No.: 118972-97-7
M. Wt: 131.131
InChI Key: PDCPSVRSNHMDJH-UHFFFAOYSA-N
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Description

Methyl 3-hydroxyazetidine-1-carboxylate (CAS 118972-97-7) is a versatile heterocyclic building block critical in advanced organic and medicinal chemistry research . This compound, with the molecular formula C 5 H 9 NO 3 and a molecular weight of 131.13 g/mol, features a compact, strained four-membered azetidine ring substituted with a hydroxyl group at the 3-position and a methyl ester carbamate at the 1-position . Its molecular structure is defined by the SMILES notation COC(=O)N1CC(C1)O and the InChIKey PDCPSVRSNHMDJH-UHFFFAOYSA-N . The primary research value of this compound lies in its bifunctional reactivity, which enables diverse chemical transformations. The secondary hydroxyl group can undergo nucleophilic reactions, oxidation to ketone derivatives, and activation for substitution reactions (e.g., tosylation) to facilitate further cross-coupling or functionalization . Simultaneously, the methyl ester can be selectively hydrolyzed to the carboxylic acid or reduced to the alcohol, providing additional avenues for molecular diversification . This makes it an invaluable scaffold for constructing more complex molecules, particularly in drug discovery. Its main applications include serving as a key intermediate in the synthesis of pharmaceutical candidates. Research and case studies highlight its use in developing novel spirocyclic compounds with potent antiviral (e.g., anti-HCV) activity and in the synthesis of immunomodulators targeting autoimmune disorders . The compound is supplied with a typical purity of >99% (by LCMS or GCMS) and is analyzed using rigorous quality control methods, including HPLC, NMR, and FTIR . This product is intended for research applications as a pharmaceutical intermediate, fine chemical, or reagent for synthesis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals .

Properties

IUPAC Name

methyl 3-hydroxyazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCPSVRSNHMDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxyazetidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Nucleophilic Additions at the Hydroxyl Group

The secondary alcohol group undergoes nucleophilic reactions when activated. Grignard reagents add to carbonyl derivatives of this compound:

Reaction TypeConditionsProductYieldSource
Grignard methyl additionMeMgBr/THF, 0°C → rt, 1–3 h3-methyl derivative78–99%
AcetoxylationKOAc/DMSO, 80°C, 18 h3-acetoxyazetidine ester84%

Mechanistic Insight : Deprotonation of the hydroxyl group generates an alkoxide intermediate, facilitating nucleophilic attack on electrophiles like methylmagnesium bromide .

Oxidation to Ketone Derivatives

Controlled oxidation converts the hydroxyl group to a ketone, preserving the azetidine ring:

Oxidizing SystemConditionsProductPuritySource
Co(OAc)₂/H₂O₂Microchannel reactor, 30 s residencetert-butyl 3-oxoazetidine-1-carboxylate99.07%
O₂/N-hydroxyphthalimideCH₃CN, 90 s reaction time3-oxoazetidine ester92%

Key Consideration : Microreactors enhance selectivity by minimizing overoxidation .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductYieldSource
Basic hydrolysisNaOH/H₂O, rt, 30 min3-hydroxyazetidine-1-carboxylic acid95%
Acidic hydrolysisHCl/EtOAc, refluxFree carboxylic acid88%

Application : Hydrolysis products serve as intermediates for peptide coupling .

Ring-Opening Reactions

The azetidine ring undergoes cleavage under specific conditions:

Reaction TypeConditionsProductSource
C–C bond cleavageIMesMe·HCl/NaOt-Bu, THF, 24 hOpen-chain amino alcohol derivatives
Acid-catalyzed ring openingH₂SO₄/MeOH, 60°CLinear ester-amine compounds

Mechanism : Strain in the four-membered ring facilitates cleavage, often yielding γ-amino alcohols .

Protection/Deprotection Strategies

The hydroxyl group is protected to direct reactivity:

Protection MethodReagentsDeprotection ConditionsSource
TriflationTf₂O/pyridine, -20°C → rtPd/C/H₂, rt
BenzylationBnCl/NaHCO₃, 0°C → rtH₂/Pd(OH)₂

Utility : Triflates enable subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) .

Substitution Reactions

Activation of the hydroxyl group permits substitution:

Reaction TypeConditionsProductYieldSource
Mitsunobu reactionDIAD/PPh₃, arylboronic acids3-aryloxyazetidine derivatives76%
TosylationTsCl/Et₃N, CH₂Cl₂, 0°C3-tosyloxy intermediate89%

Note : Tosylated derivatives are precursors for nucleophilic displacement with amines or thiols .

Reduction Pathways

The ester group is selectively reduced while retaining the azetidine ring:

Reducing AgentConditionsProductYieldSource
LiAlH₄THF, 0°C → reflux, 2 h3-hydroxyazetidine methanol adduct68%
DIBAL-HToluene, -78°C, 1 hPrimary alcohol72%

Caution : Over-reduction may fragment the azetidine ring .

Critical Analysis of By-Product Formation

  • Oxidation : Prolonged exposure to H₂O₂ generates overoxidized lactams (3–5% yield) .

  • Grignard Addition : Excess MeMgBr leads to dimerization (8–12% by-product) .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-hydroxyazetidine-1-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential in treating various diseases:

  • Immunosuppressive Agents: The compound is a precursor for synthesizing Janus kinase inhibitors, which are crucial in managing autoimmune disorders and transplant rejection .
  • Antiviral Agents: It has been utilized in developing HCV protease inhibitors, targeting Hepatitis C virus infections .
  • Antibacterial Compounds: Derivatives of this compound are being investigated for their antibacterial properties, particularly in synthesizing aminoglycoside compounds .

Organic Synthesis

This compound is used as a building block in organic synthesis. It can undergo various transformations:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate.
  • Reduction: The ester functionality can be reduced to alcohols using lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitutions can lead to the formation of various azetidine derivatives, expanding its utility in synthetic pathways.

Case Study 1: Development of Antiviral Compounds

A study demonstrated the synthesis of novel spirocyclic compounds derived from this compound that exhibited potent activity against HCV. The research highlighted the efficacy of these compounds in inhibiting viral replication in vitro, showcasing their potential therapeutic application .

Case Study 2: Synthesis of Immunomodulators

Research focused on synthesizing derivatives for immunomodulatory applications revealed that this compound could be modified to enhance its bioactivity against specific immune targets. This modification process involved strategic functionalization at the azetidine ring to optimize pharmacological properties .

Data Tables

ApplicationDescription
Immunosuppressive AgentsTargeting autoimmune disorders
Antiviral AgentsDeveloping HCV protease inhibitors
Antibacterial CompoundsSynthesizing aminoglycosides

Mechanism of Action

The mechanism of action of methyl 3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of methyl 3-hydroxyazetidine-1-carboxylate vary in ester groups, substituents on the azetidine ring, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Azetidine Carboxylates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (%) Notable Applications/Properties References
This compound C₅H₉NO₃ 131.13 -OH (C3), -COOCH₃ (C1) Not reported Pharmaceutical building block
tert-Butyl 3-hydroxyazetidine-1-carboxylate C₈H₁₅NO₃ 173.21 -OH (C3), -COOC(CH₃)₃ (C1) 90.8% Intermediate for RBP4 antagonists
Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate C₇H₁₃NO₃ 159.18 -OH (C3), -CH₃ (C3), -COOCH₂CH₃ (C1) Not reported Experimental phasing in crystallography
(9H-Fluoren-9-yl)this compound C₁₈H₁₇NO₃ 295.33 -OH (C3), -COOCH₂(C₁₃H₁₀) (C1) Not reported Solid-phase peptide synthesis
tert-Butyl 3-(4-bromophenyl)-3-hydroxyazetidine-1-carboxylate C₁₄H₁₈BrNO₃ 328.21 -OH (C3), -C₆H₄Br (C3), -COOC(CH₃)₃ (C1) 95% purity Halogenated intermediate for drug discovery

Key Comparative Insights

Ester Group Variations: The methyl ester (C₅H₉NO₃) offers a compact structure ideal for rapid derivatization . The tert-butyl ester (C₈H₁₅NO₃) provides steric bulk, enhancing stability during synthesis (e.g., 90.8% yield in Example 5 of EP 4086245) . The fluorenylmethyl ester (C₁₈H₁₇NO₃) is used in solid-phase synthesis due to its UV-sensitive protecting group .

Substituent Effects: Hydroxyl Group: Essential for hydrogen bonding and further functionalization (e.g., oxidation to ketones in EP 3643703) .

Synthetic Utility: tert-Butyl derivatives are pivotal in synthesizing nonretinoid RBP4 antagonists, demonstrating high compatibility with multi-step reactions . Ethyl 3-hydroxy-3-methylazetidine-1-carboxylate is noted for its role in experimental phasing pipelines due to robustness in crystallography .

Biological Activity: While this compound itself lacks reported bioactivity, analogs like 1,3,4-thiadiazole derivatives (from related hydrazonoyl halides) show antitumor activity (IC₅₀ = 1.19–3.94 µM against HepG2 and MCF-7 cell lines) .

Biological Activity

Methyl 3-hydroxyazetidine-1-carboxylate (C5H9NO3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is characterized by a four-membered azetidine ring containing a hydroxyl group at the 3-position and a carboxylate functional group. Its molecular formula is C5H9NO3, with a molecular weight of approximately 129.11 g/mol. The compound's structural representation is as follows:

  • SMILES : COC(=O)N1CC(C1)O
  • InChI : InChI=1S/C5H9NO3/c1-9-5(8)6-2-4(7)3-6/h4,7H,2-3H2,1H3

The biological activity of this compound is primarily linked to its interactions with various molecular targets within biological systems. It has been shown to influence enzyme activity and receptor interactions, although specific pathways are still under investigation. The compound may act as an enzyme inhibitor or a receptor modulator, affecting physiological processes involved in disease mechanisms.

Medicinal Chemistry

This compound serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists. Research indicates its potential therapeutic applications in treating conditions such as cancer and infectious diseases.

Synthesis of Derivatives

The compound is utilized in the synthesis of various derivatives that exhibit enhanced biological activity. For instance, protected azetidines derived from this compound have been reported to possess significant pharmacological properties.

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

Compound NameStructural DifferencesKey Characteristics
Methyl 3-oxoazetidine-1-carboxylateContains a keto group instead of hydroxylDifferent reactivity and applications
tert-Butyl 3-hydroxyazetidine-1-carboxylatetert-butyl group instead of methylAffects solubility and reactivity
Ethyl 3-hydroxyazetidine-1-carboxylateEthyl group instead of methylInfluences chemical behavior
Benzyl 3-hydroxyazetidine-1-carboxylateBenzyl group attachedEnhances lipophilicity

This table illustrates how modifications to the azetidine structure can significantly alter biological activities and properties.

Case Studies and Research Findings

Recent studies have explored the inhibitory potential of derivatives of this compound on various enzymes. For example, fluorinated derivatives have been evaluated for their activity against human phosphodiesterase enzymes, showing varying degrees of inhibition compared to established inhibitors like sildenafil .

In another study, the synthesis of azetidine derivatives demonstrated promising results in their application as enzyme inhibitors, indicating that structural variations can lead to enhanced potency against specific biological targets.

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-hydroxyazetidine-1-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : A typical route involves substituting the tert-butyl group in tert-butyl 3-hydroxyazetidine-1-carboxylate via acidolysis or transesterification (e.g., using trifluoroacetic acid or methanol under reflux). Optimization includes controlling stoichiometry (e.g., 1:1.5 molar ratios of reactants), catalyst selection (e.g., ruthenium complexes for cycloadditions), and purification via silica gel chromatography . Yield improvements often require inert atmospheres (N₂/Ar) and solvent choice (e.g., toluene for reflux stability).

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups (e.g., methyl ester at ~3.7 ppm, hydroxyl proton broadening).
  • X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) resolves bond lengths, angles, and ring puckering. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
  • LCMS/HPLC : Validates molecular weight (e.g., m/z 756 [M+H]⁺ in ) and purity (>95%) .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store at 2–8°C in airtight containers under inert gas (N₂). Avoid exposure to moisture (hygroscopic degradation) and strong oxidizers. Stability studies recommend monitoring via HPLC for decomposition products (e.g., hydrolysis to carboxylic acid derivatives) .

Advanced Questions

Q. How can computational modeling (e.g., DFT) predict the puckering dynamics of the azetidine ring?

  • Methodological Answer : Cremer-Pople coordinates quantify ring puckering amplitude (q) and phase angle (φ) . Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model energy barriers for pseudorotation. Compare computational results with X-ray data (e.g., deviations <0.05 Å) to validate dynamic behavior .

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